N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide
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Overview
Description
N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a fluorine atom, and a methoxybenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro or nitroso derivatives, while reduction may yield primary or secondary amines. Substitution reactions may result in the replacement of the fluorine atom with other functional groups such as methoxy or ethoxy groups.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: The compound may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom may play a role in binding to target proteins or enzymes, while the methoxybenzamide moiety may contribute to the overall stability and activity of the compound. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide can be compared with other similar compounds such as:
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide: This compound has a similar structure but with a methylphenoxy group instead of a methoxybenzamide moiety.
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide: This compound has a chlorophenoxy group, which may result in different chemical properties and applications.
N-(5-Amino-2-fluorophenyl)acetamide:
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-19-13-5-3-2-4-10(13)14(18)17-12-8-9(16)6-7-11(12)15/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBQUGXPWQUVDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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